N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE
Overview
Description
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of the Ethyl Chain: The benzimidazole is then alkylated with an appropriate ethylating agent.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often involving the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is iodinated using iodine or an iodine-containing reagent.
Coupling: Finally, the benzimidazole and pyrazole moieties are coupled through an acetamide linkage under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesisers, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, while the pyrazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their anti-parasitic properties.
Pyrazole Derivatives: Like celecoxib, used as anti-inflammatory agents.
Uniqueness
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combined benzimidazole and pyrazole structures, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in various research fields.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-iodopyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN5O/c15-10-7-17-20(8-10)9-14(21)16-6-5-13-18-11-3-1-2-4-12(11)19-13/h1-4,7-8H,5-6,9H2,(H,16,21)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGSJFLATZTTIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=C(C=N3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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